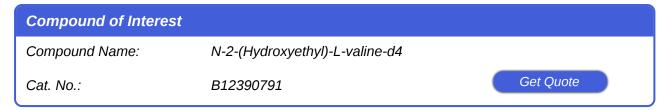


Technical Guide: Certificate of Analysis for N-2-(Hydroxyethyl)-L-valine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound N-2-(Hydroxyethyl)-L-valine-d4. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled standard.

N-2-(Hydroxyethyl)-L-valine-d4 is the deuterium-labeled form of N-2-(Hydroxyethyl)-L-valine, a known biomarker for exposure to ethylene oxide.[1][2] The deuterated analog is a critical internal standard for quantitative analysis in various research and clinical applications, including pharmacokinetic studies and biomonitoring.[3]

Compound Information



Parameter	Specification	
Chemical Name	(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid	
Synonyms	N-2-(Hydroxyethyl)-L-Valine-D4	
CAS Number	120398-50-7	
Molecular Formula	C7H11D4NO3	
Molecular Weight	165.22 g/mol	
Appearance	White Crystalline Solid	
Storage	2-8°C Refrigerator, Under Inert Atmosphere	

Analytical Data Summary

The following table summarizes the typical analytical data for a batch of **N-2-(Hydroxyethyl)-L-valine-d4**, demonstrating its chemical purity and isotopic enrichment.

Test	Method	Acceptance Criteria	Typical Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Enrichment	HRMS	≥ 99 atom % D	99.6 atom % D
Structure Confirmation	¹ H-NMR, ² H-NMR, MS	Conforms to structure	Conforms
Residual Solvents	GC-MS	≤ 0.5%	< 0.1%
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)



The chemical purity is determined by HPLC, which separates the main compound from any non-labeled or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Procedure: A solution of N-2-(Hydroxyethyl)-L-valine-d4 is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic enrichment of the compound by analyzing the relative abundance of the deuterated and non-deuterated species.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Data Acquisition: Full scan mode to capture the isotopic distribution of the molecular ion.
- Procedure: The sample is infused directly or via liquid chromatography into the mass spectrometer. The relative intensities of the ion corresponding to the d4-labeled compound and any ions corresponding to d0, d1, d2, or d3 species are measured. The isotopic enrichment is calculated from these relative intensities.

Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy



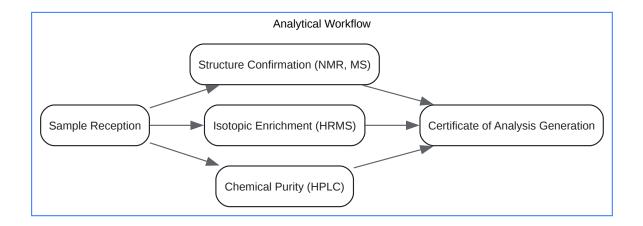
Both proton (¹H) and deuterium (²H) NMR are used to confirm the molecular structure and the positions of the deuterium labels.

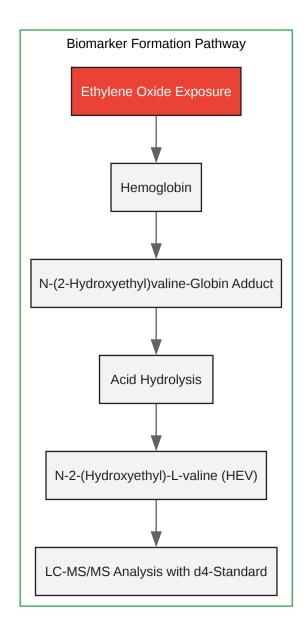
- ¹H-NMR Spectroscopy:
 - Instrumentation: A 400 MHz or higher NMR spectrometer.
 - Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
 - Procedure: The ¹H-NMR spectrum is acquired to confirm the presence of the nondeuterated protons in the molecule and the absence or significant reduction of signals from the deuterated positions.
- ²H-NMR Spectroscopy:
 - Instrumentation: An NMR spectrometer equipped with a deuterium probe.
 - Procedure: The ²H-NMR spectrum is acquired to confirm the presence of deuterium at the expected positions in the molecule.

Workflow Diagrams

The following diagrams illustrate the analytical workflow for the quality control of **N-2- (Hydroxyethyl)-L-valine-d4** and the signaling pathway context in which its non-deuterated analog is studied.









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